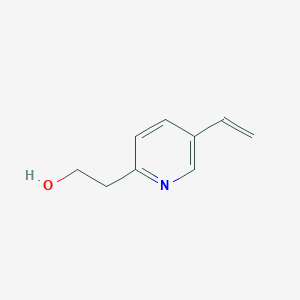
2-Pyridineethanol, 5-ethenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyridineethanol, 5-ethenyl- is a chemical compound which is widely used in scientific research. It is also known as vinyl pyridine ethanol or 5-(2-hydroxyethyl) pyridine. This compound is an important building block in the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of 2-Pyridineethanol, 5-ethenyl- is not well understood. However, it has been shown to exhibit biological activity by binding to specific receptors in the body. This binding can lead to a variety of biochemical and physiological effects.
Biochemische Und Physiologische Effekte
Studies have shown that 2-Pyridineethanol, 5-ethenyl- can exhibit anti-inflammatory, antitumor, and antiviral activity. It has also been shown to inhibit the growth of certain bacteria and fungi. Additionally, this compound has been shown to exhibit antioxidant activity, which may be beneficial in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Pyridineethanol, 5-ethenyl- in lab experiments is its versatility. It can be used as a building block in the synthesis of various organic compounds and as a ligand in the preparation of metal complexes. However, one limitation of using this compound is its potential toxicity. Care should be taken when handling this compound, and appropriate safety measures should be followed.
Zukünftige Richtungen
There are many potential future directions for the use of 2-Pyridineethanol, 5-ethenyl- in scientific research. One direction is the development of new metal complexes for use in catalysis and material science. Another direction is the exploration of the biological activity of this compound and its potential use in drug discovery research. Additionally, the use of 2-Pyridineethanol, 5-ethenyl- in the development of new materials with unique properties is an exciting area of research.
Synthesemethoden
The synthesis of 2-Pyridineethanol, 5-ethenyl- can be achieved through the reaction of 2-pyridinecarboxaldehyde with ethylene oxide in the presence of a base catalyst. This reaction results in the formation of 5-(2-hydroxyethyl) pyridine, which can then be converted into 2-Pyridineethanol, 5-ethenyl- through a dehydration reaction.
Wissenschaftliche Forschungsanwendungen
2-Pyridineethanol, 5-ethenyl- is widely used in scientific research as a building block in the synthesis of various organic compounds. It is also used as a ligand in the preparation of metal complexes, which have potential applications in catalysis, organic synthesis, and material science. Furthermore, this compound has been shown to exhibit biological activity, making it an interesting target for drug discovery research.
Eigenschaften
CAS-Nummer |
16222-94-9 |
|---|---|
Produktname |
2-Pyridineethanol, 5-ethenyl- |
Molekularformel |
C9H11NO |
Molekulargewicht |
149.19 g/mol |
IUPAC-Name |
2-(5-ethenylpyridin-2-yl)ethanol |
InChI |
InChI=1S/C9H11NO/c1-2-8-3-4-9(5-6-11)10-7-8/h2-4,7,11H,1,5-6H2 |
InChI-Schlüssel |
RDDTWVGYAHLVOK-UHFFFAOYSA-N |
SMILES |
C=CC1=CN=C(C=C1)CCO |
Kanonische SMILES |
C=CC1=CN=C(C=C1)CCO |
Andere CAS-Nummern |
16222-94-9 |
Synonyme |
2-Ethenylpyrid-2-yl)ethanol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Phenol, 2-[(4-hydroxyphenyl)thio]-](/img/structure/B100646.png)
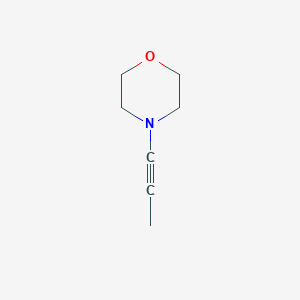
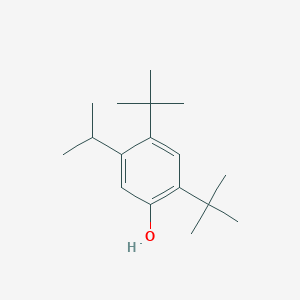
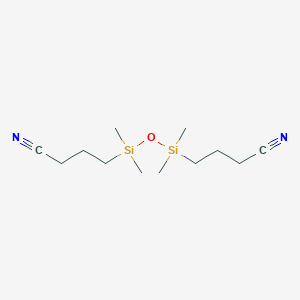
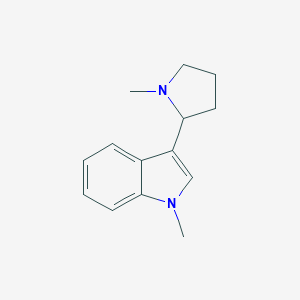
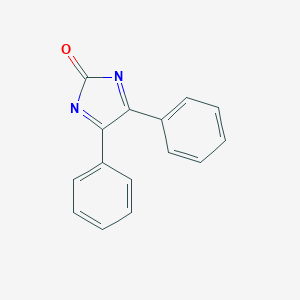
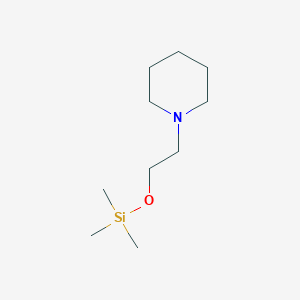
![3-Hydroxy-N-(4-methoxyphenyl)-4-[(4-methoxyphenyl)azo]naphthalene-2-carboxamide](/img/structure/B100656.png)
![7-Methylsulfanyl-[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B100660.png)
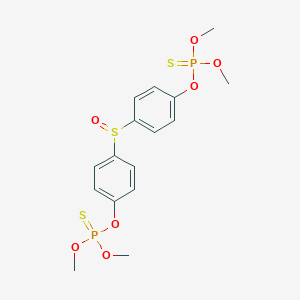
![2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylic acid](/img/structure/B100664.png)
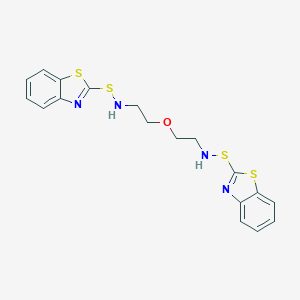
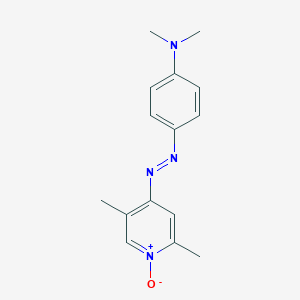
![3,4alpha-[(4abeta,8abeta)-2alpha-Methyl-5-hydroxydecahydroquinoline-5alpha,7alpha-diyl]-1,4,4aalpha,5,6,7,8,8abeta-octahydronapht](/img/structure/B100669.png)